molecular formula C15H14ClN3OS B5140634 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride

1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride

Cat. No. B5140634
M. Wt: 319.8 g/mol
InChI Key: LMUCJXNGSSREFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride, also known as MRS2179, is a selective and potent antagonist of the P2Y1 receptor. This compound has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes.

Mechanism of Action

1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride selectively and competitively blocks the binding of ADP to P2Y1 receptors, thereby inhibiting downstream signaling pathways that lead to platelet activation, vasoconstriction, and inflammation. Specifically, 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride binds to the orthosteric site of P2Y1 receptors and prevents the conformational change required for G protein coupling and intracellular calcium mobilization.
Biochemical and Physiological Effects:
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride has been shown to have a number of biochemical and physiological effects, depending on the specific system being studied. For example, 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride can inhibit platelet aggregation, vasoconstriction, and leukocyte recruitment in response to ADP. In addition, 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride can reduce neuronal excitability and synaptic transmission in the hippocampus and other brain regions that express P2Y1 receptors. However, 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride has also been shown to have some off-target effects, such as the inhibition of P2Y12 receptors and the activation of P2X receptors.

Advantages and Limitations for Lab Experiments

1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride has several advantages as a research tool, including its high potency and selectivity for P2Y1 receptors, its ability to block ADP-induced platelet aggregation in vitro and in vivo, and its availability as a commercial product. However, there are also some limitations to the use of 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride in lab experiments, such as its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride and P2Y1 receptors. One area of interest is the development of more potent and selective P2Y1 receptor antagonists that can be used in clinical settings to treat thrombotic disorders, such as stroke and myocardial infarction. Another area of interest is the identification of novel signaling pathways downstream of P2Y1 receptors that may be involved in physiological and pathological processes. Finally, the role of P2Y1 receptors in the central nervous system and their potential as therapeutic targets for neurological disorders, such as epilepsy and Alzheimer's disease, is an area of active investigation.

Synthesis Methods

1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride can be synthesized using a variety of methods, including the reaction of 2-chloro-4-methylpyridine with 2-aminobenzothiazole in the presence of a base, followed by the reaction of the resulting intermediate with ethyl oxalyl chloride. The product is then treated with hydrochloric acid to obtain 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride in the form of a white crystalline powder.

Scientific Research Applications

1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride has been used in numerous scientific studies to investigate the role of P2Y1 receptors in various physiological and pathological processes, such as platelet aggregation, thrombosis, inflammation, and neuronal signaling. For example, 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride has been shown to inhibit platelet aggregation induced by ADP, a potent activator of P2Y1 receptors, both in vitro and in vivo. In addition, 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride has been used to study the involvement of P2Y1 receptors in the regulation of blood pressure, renal function, and bone metabolism.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS.ClH/c1-11-6-8-18(9-7-11)10-14(19)17-15-16-12-4-2-3-5-13(12)20-15;/h2-9H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUCJXNGSSREFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CC(=O)NC2=NC3=CC=CC=C3S2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride

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